![molecular formula C35H45NO3P2Si B3030424 N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine CAS No. 904704-23-0](/img/structure/B3030424.png)
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine
概要
説明
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine: is a complex organophosphorus compound that combines phosphine and silane functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine typically involves the reaction of diphenylphosphine with a suitable amine precursor, followed by the introduction of the triethoxysilyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields .
化学反応の分析
Types of Reactions
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can modify the silane group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and silane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s ability to modify surfaces makes it useful in creating bioactive surfaces for cell culture and other biological applications.
Medicine: Its potential in drug delivery systems and as a component in diagnostic tools is being explored.
作用機序
The mechanism by which N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or surface modification .
類似化合物との比較
Similar Compounds
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): Used in light stabilizers for plastics.
Bis(pyrazolyl)methanes: Known for their biological activities and use as chelating agents.
N,N′-Diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (MTPD): Utilized in optoelectronic applications.
Uniqueness
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine stands out due to its dual functionality, combining phosphine and silane groups. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to similar compounds, making it a versatile tool in both research and industrial settings.
特性
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)-3-triethoxysilylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO3P2Si/c1-4-37-42(38-5-2,39-6-3)29-19-28-36(30-40(32-20-11-7-12-21-32)33-22-13-8-14-23-33)31-41(34-24-15-9-16-25-34)35-26-17-10-18-27-35/h7-18,20-27H,4-6,19,28-31H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWAWBPCENPPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO3P2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904704-23-0 | |
| Record name | N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





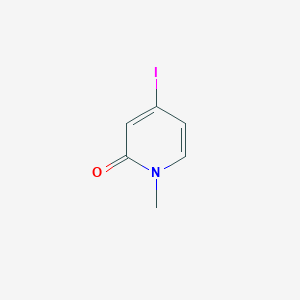
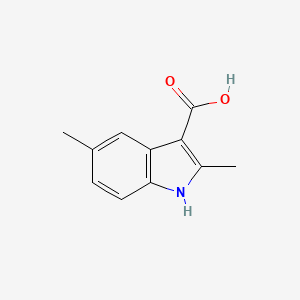

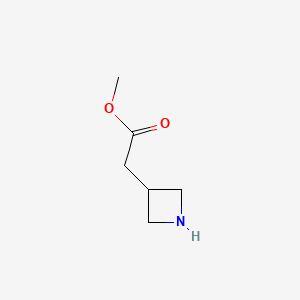
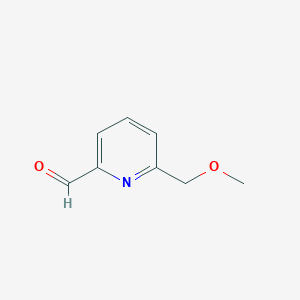
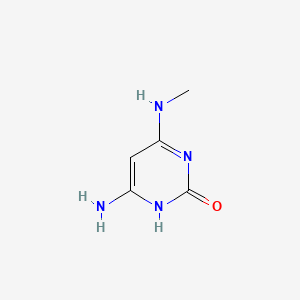


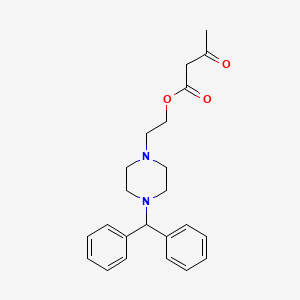

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)
